5-Bromo-3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Overview
Description
5-Bromo-3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-bromo-2-methyl-3-nitropyridine.
Reaction with Potassium Acetate and Acetic Anhydride: The starting material is reacted with potassium acetate and acetic anhydride in chloroform at temperatures ranging from 10°C to 65°C for 2 hours.
Addition of Isoamylnitrite and 18-Crown-6: Isoamylnitrite and 18-crown-6 are added to the reaction mixture, which is then stirred at 65°C for 16 hours.
Final Reaction with Potassium Carbonate and Potassium Hydroxide: The reaction mixture is treated with potassium carbonate and potassium hydroxide in a methanol, chloroform, and water mixture at room temperature for 3 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Uniqueness
5-Bromo-3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-pyran-2-yl group
Properties
Molecular Formula |
C12H12BrClN2O |
---|---|
Molecular Weight |
315.59 g/mol |
IUPAC Name |
5-bromo-3-chloro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrClN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 |
InChI Key |
BZGMBGOPINOUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)Cl |
Origin of Product |
United States |
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